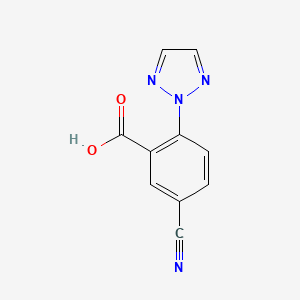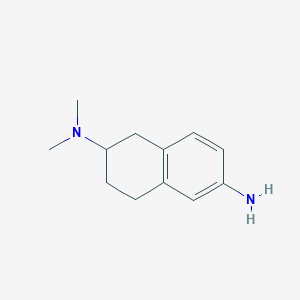![molecular formula C15H15N3O B8431792 2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)
2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is a heterocyclic compound that belongs to the class of dipyridoazepines This compound is characterized by its unique structure, which includes two pyridine rings fused to an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one typically involves the condensation of appropriate pyridine derivatives under specific reaction conditions. One common method involves the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of the desired azepine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Benchchem offers qualified products for this compound, indicating its availability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be selectively oxidized at the methylene group of the oxocine ring using selenous acid.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Selenous acid is commonly used for selective oxidation.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenous acid leads to the formation of a carbonyl group at the methylene position .
Aplicaciones Científicas De Investigación
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, its structural similarity to integrastatin suggests potential interactions with integrase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one .
Nevirapine: 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one.
Uniqueness
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is unique due to its specific substitution pattern and the presence of an azepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H15N3O/c1-3-10-13-11(6-4-8-16-13)15(19)18(2)12-7-5-9-17-14(10)12/h4-10H,3H2,1-2H3 |
Clave InChI |
ZCWYJKQOBJCWSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde](/img/structure/B8431717.png)








![4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8431784.png)



